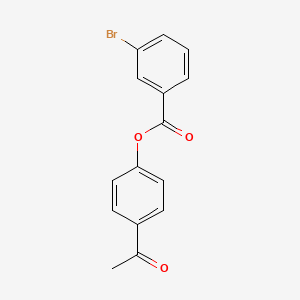

4-Acetylphenyl 3-bromobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H11BrO3 |

|---|---|

Molecular Weight |

319.15 g/mol |

IUPAC Name |

(4-acetylphenyl) 3-bromobenzoate |

InChI |

InChI=1S/C15H11BrO3/c1-10(17)11-5-7-14(8-6-11)19-15(18)12-3-2-4-13(16)9-12/h2-9H,1H3 |

InChI Key |

OKXIXQUCHJSABM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Contextualization of Aryl Esters and Halogenated Acetophenone Moieties in Contemporary Organic Chemistry

The structure of 4-Acetylphenyl 3-bromobenzoate incorporates two key functional motifs: an aryl ester and a halogenated acetophenone (B1666503) derivative. Both of these classes of compounds are mainstays in modern organic and medicinal chemistry.

Aryl esters are recognized for their prevalence in pharmaceuticals and their utility as versatile intermediates in synthesis. researchgate.netdoi.org They are integral to the design of prodrugs and are found in a wide array of biologically active molecules. researchgate.netacs.org The ester linkage can influence a molecule's solubility, stability, and ability to interact with biological targets. acs.org Synthetic methodologies, such as palladium-catalyzed carbonylations and direct esterification, have made a diverse range of aryl esters readily accessible for research. researchgate.net

Similarly, halogenated acetophenones are crucial building blocks in organic synthesis. google.com The presence of a halogen, such as bromine, on the aromatic ring significantly influences the molecule's reactivity, providing a handle for a variety of cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. orgsyn.orgthieme-connect.com The ketone functional group itself is a versatile reactive site, and the halogen's electron-withdrawing nature can modify the acidity of the α-protons, impacting reactions at that position. pressbooks.pub Halogenation of the acetophenone ring is a well-established transformation, with various methods available for achieving regioselective substitution. orgsyn.orgresearchgate.net

Significance of 4 Acetylphenyl 3 Bromobenzoate As a Model Compound and Synthetic Intermediate

4-Acetylphenyl 3-bromobenzoate serves as a valuable synthetic intermediate, primarily due to the distinct reactivity of its constituent parts. The structure contains a bromo-substituted phenyl ring, which is primed for metal-catalyzed cross-coupling reactions, and an acetyl-substituted phenyl ring, offering a ketone handle for further functionalization.

Research has demonstrated the use of related bromo- and acetyl-substituted aromatics as precursors in the synthesis of more complex molecules. For instance, 4-bromoacetophenone is a common starting material in reactions like Heck couplings to form enones or Sonogashira couplings to produce substituted alkynes. thieme-connect.comthieme-connect.com The ester linkage in this compound connects these two reactive moieties, creating a bifunctional building block.

This compound can be synthesized through the esterification of 3-bromobenzoic acid and 4-hydroxyacetophenone. chemijournal.com A related isomer, 4-acetylphenyl 4-bromobenzoate (B14158574), has been used as a precursor for the synthesis of 1-(2-hydroxyphenyl)-3-(4-bromophenyl)propane-1,3-dione, a β-diketone, through a Baker-Venkataraman rearrangement. chemijournal.com This highlights the potential of the acetylphenyl bromobenzoate scaffold to be transformed into other important chemical structures. The presence of both the bromine atom and the acetyl group allows for sequential or orthogonal synthetic strategies, where one group can be reacted selectively while the other remains intact for a subsequent transformation.

Overview of Academic Research Trajectories for 4 Acetylphenyl 3 Bromobenzoate

Esterification Reactions for the Direct Synthesis of this compound

The direct formation of the ester linkage in this compound is most commonly accomplished through the reaction of a 3-bromobenzoic acid derivative with 4-hydroxyacetophenone.

Classical Condensation Approaches Utilizing 3-Bromobenzoic Acid Derivatives and 4-Hydroxyacetophenone

The Fischer-Speier esterification is a foundational method for the synthesis of esters. libretexts.org This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. In the context of this compound, this would involve the reaction of 3-bromobenzoic acid and 4-hydroxyacetophenone in the presence of a strong acid catalyst like sulfuric acid. The reaction is reversible, and to favor the formation of the ester, a large excess of the alcohol can be used or water can be removed as it is formed. libretexts.org

Another classical approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is effective at room temperature and is suitable for a wide range of substrates. The reaction between 3-bromobenzoic acid and 4-hydroxyacetophenone mediated by DCC/DMAP would provide a direct route to the target ester.

Mechanochemical methods also present a solvent-free alternative for esterification. For instance, the synthesis of 4-acetylphenyl benzoate (B1203000) has been achieved by milling benzoic acid and 4-hydroxyacetophenone with iodine and potassium hypophosphite, yielding the product in moderate amounts. rsc.org This suggests a potential pathway for the synthesis of its brominated analogue.

Acyl Halide-Mediated Esterification with 3-Bromobenzoyl Chloride as a Precursor

A highly efficient method for the synthesis of this compound involves the use of an acyl halide, specifically 3-bromobenzoyl chloride, as a precursor. sigmaaldrich.com The Schotten-Baumann reaction, which involves the treatment of an alcohol with an acyl chloride in the presence of a base, is a common application of this approach.

In this synthesis, 4-hydroxyacetophenone is reacted with 3-bromobenzoyl chloride, often in the presence of a base like pyridine (B92270) or an aqueous sodium hydroxide (B78521) solution. sigmaaldrich.commdpi.com The base serves to neutralize the hydrogen chloride that is generated during the reaction, driving the equilibrium towards the product. This method is generally high-yielding and proceeds under mild conditions. For example, the reaction of methyl α-D-glucopyranoside with 3-bromobenzoyl chloride in pyridine demonstrates the utility of this acyl chloride in forming ester linkages. mdpi.com

Preparation Strategies for Key Precursors and Building Blocks

The successful synthesis of this compound relies on the availability of its key precursors. The following sections detail the synthesis of these essential building blocks.

Synthesis of Substituted 3-Bromobenzoate Intermediates (e.g., Methyl 3-bromobenzoate, Ethyl 3-bromobenzoate)

Simple esters of 3-bromobenzoic acid, such as methyl 3-bromobenzoate and ethyl 3-bromobenzoate, are important intermediates in organic synthesis. chemicalbook.comfishersci.caottokemi.com These compounds are typically prepared via Fischer esterification from 3-bromobenzoic acid.

Methyl 3-bromobenzoate can be synthesized by refluxing a solution of 3-bromobenzoic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. chemicalbook.com One reported procedure achieved an 85% yield after a ten-hour reflux, followed by a standard workup and purification. chemicalbook.com

Ethyl 3-bromobenzoate is similarly prepared through the esterification of 3-bromobenzoic acid with ethanol, also in the presence of an acid catalyst like sulfuric acid. ontosight.ai

| Precursor | Starting Material | Reagents | Yield | Reference |

| Methyl 3-bromobenzoate | 3-Bromobenzoic acid | Methanol, H₂SO₄ | 85% | chemicalbook.com |

| Ethyl 3-bromobenzoate | 3-Bromobenzoic acid | Ethanol, H₂SO₄ | - | ontosight.ai |

3-Bromobenzoic acid itself can be synthesized from 3-bromotoluene (B146084) through oxidation with potassium permanganate. chemicalbook.com

Derivatization Routes to 4-Acetylphenyl-Containing Precursors (e.g., from 4-Bromoacetophenone)

The primary precursor containing the 4-acetylphenyl moiety is 4-hydroxyacetophenone. This compound can be prepared through various methods. One industrial method involves the Fries rearrangement of phenyl acetate. Another route is the acylation of phenol (B47542) with acetic acid in the presence of a catalyst like hydrogen fluoride, which can produce 4-hydroxyacetophenone with high selectivity. google.com

While direct synthesis of 4-hydroxyacetophenone is common, derivatization from other precursors like 4-bromoacetophenone is also a viable strategy in certain synthetic schemes. For instance, 4-bromoacetophenone can be a starting point for more complex structures. tandfonline.comprepchem.com The conversion of a bromo-substituent to a hydroxyl group on an aromatic ring can be challenging but can be achieved through methods like the Buchwald-Hartwig amination followed by hydrolysis, or through nucleophilic aromatic substitution under specific conditions.

Advanced Catalytic Approaches in the Formation of this compound and Its Structural Scaffolds

Modern synthetic chemistry has seen the development of advanced catalytic methods that can be applied to the formation of aryl esters like this compound. These methods often offer milder reaction conditions, broader substrate scope, and higher efficiency.

Palladium-catalyzed carbonylation represents a powerful tool for the synthesis of esters from aryl halides. acs.org In this approach, an aryl halide (like 3-bromobenzoic acid derivatives or even directly from a brominated precursor) can react with an alcohol (like 4-hydroxyacetophenone) and carbon monoxide in the presence of a palladium catalyst. Molybdenum hexacarbonyl can be used as a solid source of carbon monoxide. acs.org

Ruthenium-catalyzed phenoxy carbonylation has emerged as an efficient method for synthesizing phenolic esters from aryl halides. acs.org This process uses phenyl formate (B1220265) derivatives as a carbon monoxide source and a phenol as the coupling partner. The reaction proceeds under mild conditions, often at room temperature and under air, making it an attractive method for industrial applications. acs.org

Nickel-catalyzed ester transfer reactions provide another innovative route. chemrxiv.org This method involves the transfer of an ester functional group from an aromatic ester to a haloarene. This approach could potentially be adapted for the synthesis of this compound by reacting a suitable aromatic ester with a brominated precursor in the presence of a nickel catalyst. chemrxiv.org

Earth-abundant metal catalysis is a growing area of interest. Alkali metal species have been shown to be effective catalysts for the transesterification of aryl or heteroaryl esters with phenols. nih.govrsc.org This method is environmentally friendly and practical, offering a potential alternative to transition-metal-catalyzed reactions for the synthesis of aryl esters. nih.govrsc.org

These advanced catalytic methods, while not all explicitly reported for the direct synthesis of this compound, represent the frontier of ester synthesis and offer promising future avenues for its efficient and sustainable production.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Cross-Coupling, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. jocpr.com These reactions have revolutionized the synthesis of complex organic molecules, including biaryls and other conjugated systems often found in pharmaceuticals and advanced materials. jocpr.comacs.org

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. uwindsor.ca This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. uwindsor.canih.gov For the synthesis of analogues of this compound, a Suzuki-Miyaura reaction could be employed to couple an arylboronic acid with an aryl bromide. For instance, the reaction of a substituted phenylboronic acid with a bromobenzene (B47551) derivative can yield the corresponding biaryl compound. nih.gov The efficiency and selectivity of these reactions are often enhanced by the use of specific ligands and bases. nih.govresearchgate.net A study on the Suzuki-Miyaura coupling of 4-bromobenzoyl chloride with phenylboronic acid demonstrated the formation of 4-phenylbenzophenone, a related ketone structure. mdpi.com

Table 1: Suzuki-Miyaura Reaction Conditions for Aryl Ketone Synthesis mdpi.com This table is interactive. Users can sort and filter the data.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd2dba3 (5) | K2CO3 | Toluene | Reflux | 4 | Varies |

| 2 | Pd(PPh3)4 (5) | Na2CO3 | Toluene | 100 | 12 | Varies |

| 3 | Pd(OAc)2 (2) / SPhos (4) | K3PO4 | Dioxane | 80 | 18 | Varies |

The Stille coupling reaction involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. harvard.edu While organotin reagents can be toxic, the Stille reaction is valued for its ability to proceed under mild, neutral conditions and its tolerance for a wide array of functional groups. harvard.edunih.gov The reaction's rate can be significantly increased by the addition of copper(I) iodide as a co-catalyst. harvard.edu For instance, Stille coupling has been successfully used in the synthesis of complex molecules by coupling aryl halides with organostannanes. researchgate.net

C-O Cross-Coupling Methodologies for Aryl Ether Linkages (Applicable to related structures)

The formation of aryl ether linkages is another crucial transformation in organic synthesis. While classical methods like the Williamson ether synthesis exist, modern transition-metal-catalyzed C-O cross-coupling reactions have become increasingly important. nih.gov These reactions, often catalyzed by palladium or nickel, allow for the coupling of (hetero)aryl halides with aliphatic alcohols. nih.gov

Palladium-catalyzed C-O cross-coupling of secondary alcohols has been significantly improved through the use of specific biaryl phosphine (B1218219) ligands. nih.gov These advancements allow for efficient coupling of (hetero)aryl chlorides with only a slight excess of the alcohol, often at room temperature. nih.gov

Nickel catalysis has emerged as a powerful tool for the activation of otherwise unreactive C(aryl)-O bonds in aryl ethers. acs.orgnih.gov This allows for the use of aryl ethers as substrates in cross-coupling reactions, which is advantageous due to their availability and stability. acs.orgresearchgate.net The use of N-heterocyclic carbene (NHC) ligands with bulky N-alkyl substituents has been shown to overcome previous limitations, enabling a wide range of aryl ethers to be coupled with organoboron nucleophiles. acs.orgnih.gov

Photoredox/Nickel Dual Catalysis for Functionalization

The combination of photoredox catalysis with nickel catalysis has emerged as a powerful strategy for the functionalization of organic molecules under mild conditions. nih.govupenn.edu This dual catalytic system enables the generation of radical intermediates that can participate in cross-coupling reactions. nih.govucla.edu

This methodology can be applied to the functionalization of aryl halides. nih.govucla.edu For example, the synergistic combination of photoredox and nickel catalysis has been used for the conversion of aryl halides to aryl aminooxetanes. acs.org This approach is notable for its ability to harness challenging tertiary radicals in cross-coupling reactions. acs.org The mechanism often involves the generation of an α-amino radical via photoredox catalysis, which is then arylated by a nickel catalyst. nih.gov This method is compatible with a diverse range of aryl halides, including both electron-rich and electron-deficient substrates. ucla.edu

Table 2: Substrate Scope in Photoredox/Nickel Dual Catalysis ucla.edu This table is interactive. Users can sort and filter the data.

| Entry | Aryl Halide | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Iodoanisole | N-Phenylpyrrolidine | N-(4-Methoxyphenyl)pyrrolidine | 85 |

| 2 | 4-Bromobenzonitrile | N-Phenylpiperidine | N-(4-Cyanophenyl)piperidine | 78 |

| 3 | 3-Chloropyridine | Morpholine | 4-(Pyridin-3-yl)morpholine | 65 |

Optimization of Synthetic Conditions and Process Efficiency

The optimization of synthetic conditions is crucial for maximizing reaction yields, minimizing side products, and ensuring the economic and environmental viability of a chemical process. jocpr.comresearchgate.net For the synthesis of esters like this compound, key parameters in esterification reactions include temperature, catalyst concentration, and the ratio of reactants. researchgate.netnih.gov

In palladium-catalyzed cross-coupling reactions, process efficiency can be significantly improved by optimizing catalyst and ligand selection, as well as reaction parameters such as temperature and solvent. acs.orgacs.org For example, the use of highly active catalysts can allow for lower catalyst loadings, which is economically and environmentally beneficial. acs.org Flow chemistry is also emerging as a technique to enhance the efficiency of these reactions by providing precise control over reaction conditions and enabling rapid optimization. acs.org

Studies have shown that for esterification reactions, temperature and the ratio of alcohol to carboxylic acid can have a major influence on the reaction conversion. researchgate.net In the context of producing high-purity esters, controlling the catalyst concentration is critical to minimize the formation of side products. nih.govrsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Phenylbenzophenone |

| 4-Bromobenzoyl chloride |

| Phenylboronic acid |

| 4-Iodoanisole |

| N-Phenylpyrrolidine |

| N-(4-Methoxyphenyl)pyrrolidine |

| 4-Bromobenzonitrile |

| N-Phenylpiperidine |

| N-(4-Cyanophenyl)piperidine |

| 3-Chloropyridine |

| Morpholine |

| 4-(Pyridin-3-yl)morpholine |

| 1-Bromo-4-(trifluoromethyl)benzene |

| N-Methylaniline |

| N-Methyl-N-(4-(trifluoromethyl)phenyl)aniline |

| 4-acetylphenyl acetate |

| β-D-glucose pentaacetate |

| 4-hydroxyacetophenone |

| 2,3,4,6-tetra-O-acetyl methyl α-D-glucopyranoside |

| methyl α-D-glucopyranoside |

| 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranoside |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR studies provide critical information about its carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical Shifts, Multiplicity, and Coupling Constant Interpretation

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the 4-acetylphenyl and 3-bromobenzoyl moieties. The aromatic region will show a complex set of multiplets due to spin-spin coupling between adjacent protons.

The protons on the 4-acetylphenyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the acetyl group (H-3', H-5') would be shifted downfield compared to those ortho to the ester oxygen (H-2', H-6'). The 3-bromobenzoate ring protons will present a more intricate pattern. H-2 would likely be a triplet or a singlet-like peak, H-6 a doublet of doublets, H-4 a doublet of doublets or a triplet, and H-5 a triplet. A sharp singlet corresponding to the three equivalent protons of the acetyl methyl group is expected to appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2' | ~8.05 | d | ~8.5 |

| H-6' | ~8.05 | d | ~8.5 |

| H-3' | ~7.30 | d | ~8.5 |

| H-5' | ~7.30 | d | ~8.5 |

| H-2 | ~8.35 | t | ~1.8 |

| H-6 | ~8.15 | ddd | J = 7.9, 1.8, 1.0 |

| H-4 | ~7.85 | ddd | J = 8.0, 2.0, 1.0 |

| H-5 | ~7.45 | t | ~7.9 |

| -COCH₃ | ~2.60 | s | - |

Note: Predicted values are based on analogous structures and general NMR principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis: Chemical Shifts and Multiplicity Assignments via DEPT and APT Experiments

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 15 distinct carbon signals are expected, though some aromatic signals may overlap. The carbonyl carbons of the ester and ketone functional groups are characteristically found at the most downfield positions.

Experiments such as Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. bldpharm.comnih.gov In a DEPT-135 experiment, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are not observed. rsc.org An APT spectrum shows CH and CH₃ signals with one phase (e.g., negative), and C and CH₂ signals with the opposite phase (e.g., positive). chemicalbook.com These techniques would confirm the assignments of the protonated carbons and identify the six quaternary carbons in this compound.

Table 2: Predicted ¹³C NMR and Multiplicity Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT/APT) |

|---|---|---|

| C=O (Ketone) | ~197.0 | C |

| C=O (Ester) | ~164.5 | C |

| C-4' | ~154.5 | C |

| C-1' | ~135.0 | C |

| C-1 | ~131.5 | C |

| C-3 | ~122.5 | C |

| C-6 | ~136.0 | CH |

| C-2 | ~133.0 | CH |

| C-4 | ~130.0 | CH |

| C-2' | ~130.0 | CH |

| C-6' | ~130.0 | CH |

| C-5 | ~128.5 | CH |

| C-3' | ~122.0 | CH |

| C-5' | ~122.0 | CH |

| -COCH₃ | ~26.5 | CH₃ |

Note: Predicted values are based on analogous structures and general NMR principles.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy: Identification of Characteristic Functional Group Absorptions

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be dominated by strong absorptions corresponding to the carbonyl groups.

The ester C=O stretch is expected around 1735 cm⁻¹, while the ketone C=O stretch should appear at a lower wavenumber, typically around 1685 cm⁻¹. The difference in absorption frequency is due to the electronic environment of each carbonyl group. The spectrum will also feature C-O stretching vibrations for the ester group, aromatic C=C stretching bands, and C-H stretching and bending vibrations. sigmaaldrich.com The C-Br stretch is expected in the fingerprint region at a low frequency.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Position (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Methyl C-H | Stretch | 2960-2850 | Medium-Weak |

| C=O (Ester) | Stretch | ~1735 | Strong |

| C=O (Ketone) | Stretch | ~1685 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium |

| C-O (Ester) | Stretch | 1300-1100 | Strong |

| C-Br | Stretch | < 700 | Medium-Strong |

Note: Predicted values are based on general IR correlation tables.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₅H₁₁BrO₃. bldpharm.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Calculating the exact mass for both isotopic variants confirms the molecular formula. The analysis of fragmentation patterns can further corroborate the structure, with likely cleavages occurring at the ester linkage to produce ions corresponding to the 3-bromobenzoyl and 4-acetylphenoxyl moieties.

Table 4: Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated Exact Mass [M]⁺ |

|---|---|---|

| C₁₅H₁₁⁷⁹BrO₃ | ⁷⁹Br | 317.98915 |

| C₁₅H₁₁⁸¹BrO₃ | ⁸¹Br | 319.98710 |

Note: Calculated using exact isotopic masses: C=12.00000, H=1.00783, O=15.99491, ⁷⁹Br=78.91834, ⁸¹Br=80.91629.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govresearchgate.net It is an indispensable tool for confirming the identity and assessing the purity of synthesized compounds. nih.gov In the analysis of this compound, LC-MS provides crucial data regarding its molecular weight and fragmentation pattern, which serve as a fingerprint for its chemical structure.

The identity of this compound can be unequivocally confirmed by matching its experimentally determined molecular mass to its calculated exact mass. The mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center. cdnsciencepub.com The presence of the bromine atom results in a characteristic isotopic pattern for the molecular ion peak, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes). This isotopic signature is a key diagnostic feature in the mass spectrum.

The purity of a sample can be assessed by monitoring the LC chromatogram for the presence of extraneous peaks. researchgate.net A high-purity sample will exhibit a single, sharp chromatographic peak corresponding to the target compound. The mass spectrometer can then be used to identify any impurities that are present.

Table 1: NIST Mass Spectrometry Data for this compound cdnsciencepub.com

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 319.98/321.98 | [M]+• Molecular ion peak showing the isotopic pattern of bromine |

| 183/185 | Fragment ion corresponding to [BrC₆H₄CO]⁺ |

| 121 | Fragment ion corresponding to [HOC₆H₄COCH₃]⁺• |

| 105 | Further fragmentation |

| 77 | Fragment ion corresponding to [C₆H₅]⁺ |

| 50 | Further fragmentation |

Note: The table is constructed based on general fragmentation patterns of benzoate esters and the available NIST mass spectral data. cdnsciencepub.com

X-ray Crystallography for Solid-State Structural Determination

The "gold standard" for molecular structure determination is single-crystal X-ray diffraction (SCXRD). cdnsciencepub.com This method involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. acs.org The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. Through a series of mathematical calculations, this pattern can be transformed into a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high precision. nih.gov

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the analysis of related bromobenzoate esters is a well-established practice for determining absolute configurations and studying molecular conformations. For instance, the chiroptical properties of p-bromobenzoate esters have been used in conjunction with X-ray crystallography to verify stereochemical assignments. acs.org A typical SCXRD analysis would provide the data outlined in Table 2.

Table 2: Typical Parameters Determined from Single Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry system to which the unit cell belongs (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry of the crystal structure, including translational symmetry. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. acs.org |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Torsion Angles (°) | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Distances and angles of non-covalent contacts like hydrogen and halogen bonds. |

In the absence of a specific crystal structure for this compound, its solid-state conformation and intermolecular interactions can be predicted based on the principles of structural chemistry and analysis of related compounds. The molecule possesses several functional groups capable of engaging in non-covalent interactions that dictate its crystal packing.

Halogen-Halogen Contacts: The bromine atom in the 3-bromobenzoate moiety can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile, such as an oxygen atom from a carbonyl group on an adjacent molecule. scispace.com Additionally, bromine atoms can interact with each other through various types of halogen-halogen contacts (e.g., Type I and Type II), which are defined by their geometry and are known to play a role in stabilizing crystal structures.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| C-H...O Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (Acetyl or Ester) | Directional interactions influencing molecular orientation and sheet formation. researchgate.net |

| Halogen Bond (C-Br...O) | C-Br | Carbonyl Oxygen (Acetyl or Ester) | Strong, directional interaction contributing to supramolecular assembly. scispace.com |

| Halogen-Halogen Contact (Br...Br) | C-Br | C-Br (of another molecule) | Stabilizing interactions that can influence the stacking of aromatic rings. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Non-specific interactions contributing to the overall cohesive energy of the crystal. |

Single Crystal X-ray Diffraction Analysis of this compound or Related Structures

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of organic compounds. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the cornerstones of modern purity analysis.

HPLC and its more advanced counterpart, UPLC, are essential for determining the purity of pharmaceutical ingredients and other chemical compounds. These techniques separate components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). UPLC utilizes smaller stationary phase particles, which allows for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC.

For a compound like this compound, a reversed-phase HPLC or UPLC method would typically be employed. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water. The retention time of the compound is a characteristic parameter under specific conditions and can be used for its identification, while the peak area is proportional to its concentration and is used for quantification and purity assessment. A typical purity analysis would aim for a purity level of >95% or higher, depending on the intended application.

While a specific, validated HPLC/UPLC method for this compound is not detailed in the surveyed literature, a general method can be proposed based on the analysis of other benzoate esters.

Table 4: Representative HPLC/UPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm for UPLC) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 5 minutes |

| Flow Rate | e.g., 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC) |

| Column Temperature | e.g., 40 °C |

| Detection | UV at a wavelength corresponding to an absorbance maximum (e.g., 254 nm) |

| Injection Volume | e.g., 1-5 µL |

Computational and Theoretical Investigations of 4 Acetylphenyl 3 Bromobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of molecules. These computational methods provide insights into the stability, reactivity, and electronic properties of chemical compounds.

Density Functional Theory (DFT) Studies: Ground State Geometries and Energetics (e.g., B3LYP/6-31G*)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid functional, combined with the 6-31G* basis set, is a widely used level of theory for optimizing molecular geometries and calculating energies. researchgate.netinpressco.comresearchgate.net This approach has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules. unimelb.edu.au

For 4-Acetylphenyl 3-bromobenzoate, DFT calculations at the B3LYP/6-31G* level of theory would be employed to determine its most stable three-dimensional conformation (ground state geometry). This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The resulting optimized geometry provides a theoretical model of the molecule's shape. Furthermore, these calculations yield the total electronic energy of the molecule, which is a key indicator of its thermodynamic stability.

Table 1: Representative Theoretical Parameters Calculated using DFT (B3LYP/6-31G*)

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| Total Electronic Energy | The total energy of the molecule in its ground electronic state. | Specific to the molecule, reported in Hartrees. |

| Bond Lengths (e.g., C-C, C-O, C-Br) | The equilibrium distance between the nuclei of two bonded atoms. | ~1.2-1.9 Å |

| Bond Angles (e.g., O-C-C, C-C-C) | The angle formed between three connected atoms. | ~109-120° |

| Dihedral Angles | The angle between two planes, each defined by three atoms. Determines the molecule's conformation. | 0-180° |

| Dipole Moment | A measure of the net molecular polarity. figshare.com | Typically reported in Debye. |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. numberanalytics.com A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, FMO analysis can reveal the distribution of electron density in these key orbitals. The HOMO is typically associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The nature and energy of these orbitals govern the molecule's electronic transitions, which are responsible for its absorption of light and can be correlated with experimental UV-Vis spectra.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | The energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |

| ELUMO (Energy of LUMO) | The energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). ajchem-a.com | Relates to the chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. numberanalytics.comwuxibiology.com |

| Electronic Transitions | Excitation of an electron from an occupied orbital (like HOMO) to an unoccupied orbital (like LUMO). | Corresponds to absorption bands in UV-Vis spectroscopy. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and delocalization of electron density within a molecule. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides a quantitative picture of intramolecular interactions, such as hyperconjugation and charge transfer. researchgate.netnumberanalytics.com

In the context of this compound, NBO analysis can identify key donor-acceptor interactions that contribute to the molecule's stability. For instance, it can quantify the delocalization of electron density from a lone pair on an oxygen atom to an adjacent anti-bonding orbital. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and indicates the strength of the interaction. uni-muenchen.deresearchgate.net This analysis also provides information about the natural atomic charges on each atom, offering insights into the molecule's electrostatic potential.

Table 3: Insights from Natural Bond Orbital (NBO) Analysis

| NBO Parameter | Description | Information Gained |

|---|---|---|

| Donor-Acceptor Interactions | Interactions between filled (donor) NBOs and empty (acceptor) NBOs. numberanalytics.com | Identifies hyperconjugative and stereoelectronic effects that stabilize the molecule. |

| Stabilization Energy (E(2)) | The energy associated with the delocalization from a donor to an acceptor orbital. researchgate.net | Quantifies the strength of intramolecular interactions. researchgate.net |

| Natural Atomic Charges | The charge on each atom calculated based on the distribution of electrons in the NBOs. | Provides a more chemically intuitive picture of charge distribution than other methods. |

| Hybridization | Describes the mixing of atomic orbitals to form hybrid orbitals for bonding. | Details the s and p character of the orbitals involved in bonding. |

Molecular Dynamics Simulations (Applicable for studying conformational landscapes and dynamic behavior)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of the molecule's conformational landscape and dynamic properties. nih.gov

Theoretical Insights into Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the reactivity of molecules and to elucidate the detailed mechanisms of chemical reactions.

Mechanistic Pathways of Ester Cleavage (e.g., Lewis Acid-Mediated Deacylation)

The cleavage of the ester bond in this compound is a key reaction. One important pathway for this is Lewis acid-mediated deacylation. Lewis acids, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), can catalyze the cleavage of ester bonds. acsgcipr.org The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Alternatively, under anhydrous conditions, the Lewis acid can coordinate to the ester oxygen, enhancing the leaving group ability of the alkoxy group, which can then be cleaved via an S_N2-type reaction. acsgcipr.org

Theoretical calculations, particularly DFT, can be used to model the reaction pathway. This involves locating the transition state structures for the key steps of the reaction. By calculating the activation energies for different possible pathways, the most likely mechanism can be determined. These calculations can also provide insights into the role of the solvent and the specific Lewis acid used in the reaction.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| Titanium tetrachloride |

Prediction of Reactivity Towards Various Reagents

Computational analysis, particularly through the use of Molecular Electrostatic Potential (MEP) maps, provides significant insights into the chemical reactivity of this compound. The MEP map is a valuable tool for identifying the sites on a molecule that are most likely to be involved in electrophilic and nucleophilic attacks.

In the case of this compound, the MEP analysis reveals distinct regions of positive and negative electrostatic potential. The negative potential regions, indicated by red and yellow colors on the MEP map, are primarily localized over the carbonyl oxygen atoms of the ester and acetyl groups. These areas represent the most suitable sites for an electrophilic attack, as they are rich in electron density.

Conversely, the regions of positive electrostatic potential, shown in blue, are concentrated around the hydrogen atoms of the aromatic rings. These sites are electron-deficient and are therefore the most probable targets for a nucleophilic attack. This detailed mapping of the electrostatic potential allows for a nuanced prediction of how this compound will interact with various reagents.

Computational Prediction of Optical and Spectroscopic Properties

The nonlinear optical (NLO) properties of this compound have been investigated using quantum chemical calculations. These properties are of great interest due to the potential applications of such molecules in optoelectronic technologies. The calculations, performed using density functional theory (DFT), provide values for the electric dipole moment (μ), the average polarizability (α), and the first-order hyperpolarizability (β).

The first-order hyperpolarizability (β) is a key indicator of a molecule's NLO activity. For this compound, the calculated value of the total hyperpolarizability (βtot) is significant, suggesting that the compound possesses promising NLO characteristics. The magnitude of this value is often compared to that of urea, a standard reference material for NLO properties. The hyperpolarizability of this compound is notably higher than that of urea, indicating a superior NLO response. This enhancement is attributed to the intramolecular charge transfer that occurs within the molecule.

The calculated values for the dipole moment, polarizability, and hyperpolarizability components are summarized in the table below.

| Parameter | Value (a.u.) |

| Dipole Moment (μ) | |

| μx | -1.5811 |

| μy | -1.3838 |

| μz | 0.2831 |

| μtotal | 2.1064 |

| Polarizability (α) | |

| αxx | 224.29 |

| αxy | -2.71 |

| αyy | 170.19 |

| αxz | -10.42 |

| αyz | -1.43 |

| αzz | 88.01 |

| First-Order Hyperpolarizability (β) | |

| βxxx | -239.3 |

| βxxy | 12.3 |

| βxyy | -13.2 |

| βyyy | 8.8 |

| βxxz | -42.8 |

| βxyz | 1.8 |

| βyyz | 6.5 |

| βxzz | -16.4 |

| βyzz | 2.9 |

| βzzz | -2.3 |

| βtotal | 248.1 a.u. |

Table: Theoretically calculated dipole moment (μ in Debye), average polarizability (α in a.u.), and first-order hyperpolarizability (β in a.u.) of this compound.

The electronic absorption properties of this compound have been predicted using Time-Dependent Density Functional Theory (TD-DFT). The simulated UV-Visible spectrum provides information about the electronic transitions within the molecule.

The calculations predict a maximum absorption wavelength (λmax) at approximately 305 nm, with an oscillator strength of 0.051. This absorption corresponds to an electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic properties and reactivity of the molecule. For this compound, this energy gap is calculated to be 5.14 eV. This value suggests a significant degree of electronic stability. The nature of this transition is characterized as a π to π* transition, which is typical for aromatic compounds.

| Parameter | Value |

| Maximum Absorption Wavelength (λmax) | 305 nm |

| Oscillator Strength (f) | 0.051 |

| Excitation Energy | 4.06 eV |

| HOMO-LUMO Energy Gap | 5.14 eV |

| Transition | HOMO -> LUMO (π -> π*) |

Table: Simulated UV-Visible absorption data for this compound.

Chemical Reactivity and Transformation Studies of 4 Acetylphenyl 3 Bromobenzoate

Reactions Involving the Ester Functional Group

The ester group is a primary site for chemical modification in 4-acetylphenyl 3-bromobenzoate, susceptible to cleavage and transformation under various catalytic conditions.

The reaction rate is highly sensitive to the electronic nature of the substituents on both the phenol (B47542) and benzoate (B1203000) rings. jst.go.jp For the alkaline hydrolysis of substituted phenyl benzoates (C₆H₅CO₂C₆H₄X), the rate is influenced by inductive, resonance, and steric effects of the substituent X. researchgate.net In the case of this compound, the 4-acetyl group on the phenyl ring acts as an electron-withdrawing group, making the phenoxide a better leaving group and thus accelerating the rate of nucleophilic attack by hydroxide (B78521). Conversely, the 3-bromo substituent on the benzoate ring has a weaker electron-withdrawing inductive effect on the carbonyl carbon.

The general mechanism for the base-catalyzed hydrolysis is outlined below:

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, expelling the 4-acetylphenoxide leaving group to form 3-bromobenzoic acid.

Proton Transfer: A rapid acid-base reaction occurs where the phenoxide abstracts a proton from the carboxylic acid.

The formation of the tetrahedral intermediate is typically the rate-determining step in these reactions. scribd.com

Transesterification is a key reaction for modifying the ester functionality, involving the exchange of the alcohol moiety of an ester with another alcohol. This process is typically catalyzed by acids or bases. asianpubs.orgajgreenchem.com For aromatic esters like this compound, various catalytic systems have been developed to facilitate this transformation.

A mild and selective method for the transesterification of aromatic esters utilizes a borate (B1201080) complex, sodium bis(ethylenedioxy)borate, as a catalyst under microwave or ultrasonication conditions. asianpubs.orgresearchgate.net This approach has been shown to be effective for converting aromatic esters. researchgate.net Earth-abundant metal catalysts, such as potassium carbonate, have also been employed for the transesterification of aryl esters with phenols, offering a more sustainable alternative to precious metal catalysts. rsc.org Research indicates that for these reactions, the presence of an aromatic ring in the alkoxy part of the ester is crucial for the C(acyl)-O bond cleavage. rsc.org

Transition metal complexes, including those of iron and nickel, have also proven to be efficient catalysts for the transesterification of related ester compounds, often under solvent-free microwave conditions which can lead to reduced reaction times and high yields. ajgreenchem.com

The general scheme for a base-catalyzed transesterification of this compound with an alcohol (R'OH) would involve the deprotonation of the incoming alcohol by the base, followed by nucleophilic attack on the ester carbonyl, leading to a new ester (3-bromobenzoyl-OR') and 4-acetylphenol.

| Catalyst | Reactants | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Sodium bis(ethylenedioxy)borate | Aromatic esters and ethylene (B1197577) glycol | Microwave or ultrasonication | Mild, selective formation of diesters from aromatic esters. | researchgate.net, asianpubs.org |

| Potassium Carbonate (K₂CO₃) | (Hetero)aryl esters and phenols | 1,4-dioxane, 120 °C | Effective transesterification using an earth-abundant metal catalyst. | rsc.org |

| Ferrous/Ammonium Nickel Sulphate | β-keto esters and various alcohols | Solvent-free, microwave | Efficient catalysis with transition metals, reduced reaction times. | ajgreenchem.com |

Acid-catalyzed cleavage of esters provides an alternative to base-mediated hydrolysis. Strong Lewis acids are particularly effective for cleaving the robust C-O bonds in aryl esters. sci-hub.se For instance, aluminum iodide (AlI₃) can cleave aryl esters, though this can be accompanied by the Fries rearrangement, which transforms the phenolic ester into a hydroxy aryl ketone. sci-hub.se This rearrangement is a common reaction for phenolic esters in the presence of Lewis acids like aluminum chloride (AlCl₃). wikipedia.org

In the context of this compound, a Lewis acid would coordinate to the carbonyl oxygen, polarizing the ester bond and facilitating either cleavage by a nucleophile or intramolecular rearrangement. The Fries rearrangement would involve the migration of the 3-bromobenzoyl group to the ortho or para position of the phenol ring, yielding hydroxy benzophenone (B1666685) derivatives. wikipedia.org

More sophisticated catalytic systems involving Lewis acids have also been explored. For example, barium ion (Ba²⁺) complexes with calixcrown ethers have been shown to catalyze the cleavage of aryl esters through a double-displacement mechanism. nih.govdoi.orgresearchgate.net In this system, the metal ion acts as a Lewis acid, activating the ester carbonyl towards nucleophilic attack. nih.govdoi.org The catalytic cycle involves acylation of a phenolic hydroxyl group on the catalyst followed by a deacylation step. researchgate.net The efficiency of such catalysts is dependent on the reactivity of the specific ester. doi.org

| Lewis Acid/Catalyst | Substrate Type | Key Transformation | Mechanism/Notes | Reference |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Phenolic esters | Fries Rearrangement | Migration of the acyl group to the aryl ring to form hydroxy aryl ketones. | wikipedia.org |

| Aluminum Iodide (AlI₃) | Aryl esters | Ester Cleavage / Fries Rearrangement | Strong Lewis acid effective for C-O bond cleavage; rearrangement is a side reaction. | sci-hub.se |

| Calixcrown-Ba²⁺ complexes | Aryl acetates | Transacylation / Methanolysis | Barium ion provides electrophilic assistance to the ester carbonyl. | nih.gov, doi.org |

Transesterification Processes

Reactions at the Bromine Substituent

The bromine atom on the 3-bromobenzoate moiety serves as a versatile handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide. libretexts.org The bromine atom in this compound makes it a suitable substrate for this reaction. Studies on the Suzuki coupling of closely related compounds, such as 4-acetylphenyl bromide, demonstrate the feasibility of this transformation. researchgate.net

The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent. yonedalabs.com The catalytic cycle proceeds through three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium catalysts and ligands can be used, and the reaction conditions can be tuned to accommodate various functional groups. organic-chemistry.orgnih.gov For aryl bromides, high yields can be achieved under relatively mild conditions. researchgate.net

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method for coupling aryl halides with amines. nih.govnumberanalytics.com This reaction is catalyzed by palladium complexes, typically with bulky, electron-rich phosphine ligands, in the presence of a strong base. numberanalytics.comacsgcipr.org It is particularly useful when classical nucleophilic aromatic substitution (SNAr) reactions are not feasible due to the low reactivity of the aryl halide. acsgcipr.org

The reaction is applicable to a wide range of aryl bromides and both primary and secondary amines. numberanalytics.com The choice of ligand, base, and solvent is critical for achieving high yields. nih.govsemanticscholar.org For example, coupling of aryl bromides with secondary amines has been successfully carried out using ligands like XPhos and bases like sodium tert-butoxide in toluene. nih.gov The ester functionality in substrates like methyl 4-bromobenzoate (B14158574) is well-tolerated under these conditions. mit.edu Thus, this compound would be expected to react with various amines at the C-Br position to generate the corresponding 3-amino-substituted benzoate esters.

| Reaction | Aryl Bromide Substrate | Coupling Partner | Catalyst/Ligand | Base | Product Type | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-acetylphenyl bromide | Phenylboronic acid | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | Biaryl | researchgate.net |

| Suzuki-Miyaura | General Aryl Bromides | Aryltriethoxysilanes | PdCl₂(MeCN)₂ | NaOH | Biaryl | organic-chemistry.org |

| Buchwald-Hartwig | Bromobenzene (B47551) | Secondary Amines (e.g., DPA, PXZ) | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Aryl Amine | nih.gov |

| Buchwald-Hartwig | Methyl 4-bromobenzoate | Amines | Pd catalyst | NaOMe | Aryl Amine Ester | mit.edu |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orgjove.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. pearson.comlibretexts.org

In this compound, the leaving group is the bromine atom. The substituent on the same ring is the ester group (-COOR), which is an electron-withdrawing group. However, it is located meta to the bromine atom. Resonance stabilization of the negative charge in the Meisenheimer complex by a meta-substituent is not possible. jove.com While the ester group does exert an inductive electron-withdrawing effect, this is generally insufficient to activate the ring for SNAr under standard conditions. The reactivity order for halogens in SNAr reactions is often F > Cl ≈ Br > I, which is the reverse of their leaving group ability in SN2 reactions, highlighting the importance of the initial nucleophilic attack step. scribd.comnih.gov

Given the meta-position of the ester group and the absence of any other strong activating groups in the ortho or para positions, this compound is expected to be unreactive towards the addition-elimination SNAr mechanism. numberanalytics.com Alternative pathways for nucleophilic substitution on unactivated aryl halides, such as the elimination-addition (benzyne) mechanism, typically require extremely strong bases (e.g., NaNH₂) and the presence of a proton ortho to the leaving group, making it a less common and more specialized transformation. libretexts.orgmasterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig Amination) for C-C and C-N Bond Formation

Reactivity of the Acetyl Carbonyl Group

The acetyl group, a ketone, is a versatile functional handle for a variety of chemical transformations. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic α-protons.

The reduction of the acetyl carbonyl group in this compound to a secondary alcohol, 4-(1-hydroxyethyl)phenyl 3-bromobenzoate, is a key transformation. This reaction converts the prochiral ketone into a chiral alcohol, opening avenues for stereoselective synthesis.

Detailed Research Findings:

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. masterorganicchemistry.com For substrates like this compound, chemoselectivity is a primary consideration. A suitable reducing agent must selectively reduce the ketone without affecting the ester or the aryl bromide functionalities.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. masterorganicchemistry.com In standard protic solvents like methanol (B129727) or ethanol, NaBH₄ readily reduces aldehydes and ketones while leaving less reactive functional groups such as esters, amides, and nitriles intact. masterorganicchemistry.comias.ac.in Studies on various aromatic esters have demonstrated that they can be reduced by NaBH₄, but this typically requires higher temperatures, different solvent systems like diglyme, or the use of additives. researchgate.netsci-hub.se Therefore, under standard, mild conditions (room temperature, alcoholic solvent), NaBH₄ is expected to selectively reduce the acetyl group of this compound.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral alkoxide intermediate. A subsequent workup with a mild acid protonates the alkoxide to yield the final secondary alcohol product. masterorganicchemistry.com Since the starting ketone is prochiral, this reduction creates a new stereocenter. Using an achiral reagent like NaBH₄ results in a racemic mixture of (R)- and (S)-alcohols. masterorganicchemistry.com

| Reagent | Reaction Conditions | Primary Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | 4-(1-hydroxyethyl)phenyl 3-bromobenzoate | Racemic (1:1 mixture of R and S enantiomers) | masterorganicchemistry.com |

| Chiral Reducing Agent (e.g., CBS reagent, chiral ADH enzyme) | Appropriate solvent and temperature | 4-(1-hydroxyethyl)phenyl 3-bromobenzoate | Enantiomerically enriched or enantiopure (predominantly R or S) | nih.govresearchgate.netnih.govrsc.org |

The acetyl group's α-protons are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then participate in various condensation and addition reactions, forming new carbon-carbon bonds.

Detailed Research Findings:

Claisen-Schmidt (Aldol) Condensation: This reaction involves the base-catalyzed reaction between an enolizable ketone (like the acetyl group in the target molecule) and a non-enolizable aldehyde. The resulting product is an α,β-unsaturated ketone, also known as a chalcone. Boric acid under microwave irradiation has been shown to be an effective catalyst for the condensation of various acetophenone (B1666503) derivatives with aldehydes. mdpi.comnih.gov This method is noted for being environmentally friendly and compatible with a range of functional groups. mdpi.comnih.gov

Claisen Condensation: The classic Claisen condensation occurs between two ester molecules. wikipedia.orglibretexts.org However, a "mixed" or "crossed" Claisen condensation can occur between an ester and a ketone. wikipedia.orgacs.org In this case, the enolate of the acetyl group of this compound could attack the carbonyl of an ester (e.g., ethyl acetate), leading to the formation of a β-diketone. The reaction requires a strong, non-nucleophilic base and is driven to completion by the deprotonation of the resulting β-dicarbonyl compound. wikipedia.orglibretexts.org

Addition of Other Nucleophiles: The acetyl carbonyl is also susceptible to attack by other nucleophiles. For instance, reaction with thiosemicarbazide (B42300) in an acidic medium leads to the formation of a thiosemicarbazone derivative, which can be a precursor for synthesizing thiadiazole heterocycles.

| Reaction Type | Reagents | General Product Type | Reference |

|---|---|---|---|

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., NaOH, KOH) or Catalyst (e.g., Boric Acid) | Chalcone (α,β-Unsaturated Ketone) | mdpi.comnih.gov |

| Mixed Claisen Condensation | Ester (e.g., Ethyl Acetate), Strong Base (e.g., NaH, LDA) | β-Diketone | wikipedia.orglibretexts.orgacs.org |

| Thiosemicarbazone Formation | Thiosemicarbazide, Acid Catalyst | Thiosemicarbazone |

Reduction Reactions to Hydroxyethyl Derivatives

Investigation of Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of multiple reactive sites in this compound—the acetyl group and the C-Br bond—makes regioselectivity a crucial aspect of its chemistry. Furthermore, reactions at the prochiral acetyl group raise questions of stereoselectivity.

Detailed Research Findings:

Regioselectivity: The primary competition for reactivity is between the acetyl group and the carbon-bromine bond on the benzoate ring. The C(sp²)-Br bond is a prime target for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. acs.org Numerous studies have shown that aryl bromides readily participate in these transformations. acs.orgnih.gov For instance, the Sonogashira coupling of substituted bromobenzenes with terminal alkynes is a well-established method. acs.org Similarly, deprotonative cross-coupling processes can selectively functionalize other parts of a molecule while an aryl bromide waits to be coupled. nih.gov

In a scenario where this compound is subjected to typical Pd-catalyzed cross-coupling conditions (e.g., with a boronic acid, alkyne, or organotin reagent), the reaction is highly likely to occur selectively at the C-Br bond. The acetyl group is generally unreactive under these conditions, although its electron-withdrawing nature can influence the reactivity of the aryl bromide. Studies on dihalogenated acetophenones show that site-selective cross-coupling can be controlled, highlighting the fine balance of electronic and steric effects that govern regioselectivity. acs.org

Stereoselectivity: As mentioned in section 5.3.1, the reduction of the prochiral acetyl ketone to a chiral secondary alcohol is a key stereoselective transformation. While standard hydride reagents produce a racemic mixture, the use of biocatalysts like alcohol dehydrogenases (ADHs) or chemo-catalysts with chiral ligands can achieve high levels of enantioselectivity. researchgate.net Enzymes, in particular, are known for their exceptional ability to reduce a broad spectrum of ketones to enantiopure (S)- or (R)-alcohols. nih.govrsc.org For example, ADHs have been used for the asymmetric reduction of various acetophenone derivatives, yielding products with excellent enantiomeric excess (>99% ee). nih.govresearchgate.net

| Transformation Type | Reactive Site | Controlling Factors | Outcome | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | C(sp²)-Br Bond | Catalyst (Pd), Ligands, Base, Coupling Partner | Highly regioselective coupling at the C-Br position. | acs.orgnih.gov |

| Ketone Reduction | Acetyl Carbonyl Group | Choice of Reducing Agent (Achiral vs. Chiral) | Racemic alcohol with achiral reagents (e.g., NaBH₄); Enantiomerically enriched alcohol with chiral reagents/catalysts (e.g., ADHs). | masterorganicchemistry.comnih.govnih.govresearchgate.net |

| Aldol Condensation | Acetyl α-Proton/Carbonyl | Base/Catalyst, Aldehyde partner | Regioselective C-C bond formation at the α-carbon of the acetyl group. | mdpi.comnih.govresearchgate.net |

Derivatization and Structural Modification Strategies for 4 Acetylphenyl 3 Bromobenzoate

Systematic Modifications of the 3-Bromobenzoate Moiety

The 3-bromobenzoate portion of the molecule offers a versatile platform for structural diversification, primarily through reactions at the bromine substituent.

Introduction of Diverse Substituents via Cross-Coupling at the Bromine Position

The bromine atom on the benzoate (B1203000) ring is a key functional handle for introducing a wide array of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a large library of analogs.

Prominent cross-coupling reactions applicable to this moiety include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. biosynce.com It is a highly versatile method for forming biaryl structures. For instance, reacting 4-acetylphenyl 3-bromobenzoate with various arylboronic acids can introduce substituted phenyl rings at the 3-position.

Negishi Coupling: This method utilizes an organozinc reagent to couple with the aryl bromide, also catalyzed by a palladium complex. ottokemi.com It is known for its high functional group tolerance.

Heck Reaction: This reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of a new carbon-carbon double bond.

Sonogashira Coupling: This reaction allows for the introduction of a terminal alkyne, creating an arylethyne linkage.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines.

Cyanation: The bromine can be replaced by a cyano group using reagents like potassium ferrocyanide (K4[Fe(CN)6]) with a suitable palladium catalyst.

The choice of catalyst, ligands, base, and solvent system is crucial for the success and efficiency of these transformations. Simple palladium salts like Pd(OAc)2 or PdCl2 can be effective under specific conditions. rsc.org

| Reaction Type | Coupling Partner | Catalyst/Reagents | Resulting Linkage | Example Product Fragment |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-Aryl | 4-acetylphenyl 3-arylbenzoate |

| Negishi | Organozinc (R-ZnX) | Pd or Ni catalyst | Aryl-Alkyl/Aryl | 4-acetylphenyl 3-alkyl/arylbenzoate |

| Heck | Alkene (R-CH=CH₂) | Pd catalyst, Base | Aryl-Alkene | 4-acetylphenyl 3-vinylbenzoate |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne | 4-acetylphenyl 3-ethynylbenzoate |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand (e.g., phosphine-based), Base | Aryl-Amine | 4-acetylphenyl 3-(dialkylamino)benzoate |

| Cyanation | Cyanide source (e.g., K₄[Fe(CN)₆]) | Pd catalyst | Aryl-Cyano | 4-acetylphenyl 3-cyanobenzoate |

Exploration of Isomeric Bromine Substitution Patterns (e.g., Bromine Scan Analogues)

A "bromine scan" involves the synthesis and evaluation of isomers where the bromine atom is relocated to different positions on the benzoate ring, such as the 2- (ortho) or 4- (para) positions. This systematic exploration helps in understanding the structure-activity relationship (SAR) by probing the spatial requirements of the binding pocket of a biological target. The electronic and steric properties of the molecule are altered with each positional change, which can significantly impact its biological activity and physicochemical properties. For example, the synthesis of 4-acetylphenyl 4-bromobenzoate (B14158574) and 4-acetylphenyl 2-bromobenzoate (B1222928) would complete the primary bromine scan for this scaffold. bldpharm.com Comparing the properties and activities of these isomers provides valuable insights for rational drug design.

| Compound Name | Bromine Position | Isomer Type | Potential Impact |

|---|---|---|---|

| 4-Acetylphenyl 2-bromobenzoate | Ortho | Positional Isomer | Steric hindrance may alter the conformation of the molecule. |

| This compound | Meta | Parent Compound | Baseline for comparison. |

| 4-Acetylphenyl 4-bromobenzoate | Para | Positional Isomer | Alters the dipole moment and electronic distribution of the ring. |

Functionalization of the 4-Acetylphenyl Moiety

The 4-acetylphenyl moiety provides another key site for structural modification, focusing on the acetyl group and the phenyl ring itself.

Chemical Transformations of the Acetyl Group (e.g., Oxime Formation, Ketone Derivatization)

The carbonyl group of the acetyl moiety is susceptible to a variety of chemical transformations, allowing for the introduction of diverse functional groups. ichem.md These derivatizations can alter the compound's polarity, hydrogen bonding capacity, and steric profile.

Common transformations include:

Oxime and Hydrazone Formation: The ketone can react with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. thermofisher.com These reactions introduce additional nitrogen atoms and can significantly change the electronic properties of the substituent.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov This introduces a chiral center and a hydrogen bond donor.

Ketalization: Reaction with diols in the presence of an acid catalyst can protect the ketone as a ketal (e.g., a 1,3-dioxolane), which can be used to increase stability or modulate properties. ichem.md

Wittig Reaction: This reaction can convert the carbonyl group into a carbon-carbon double bond, allowing for the attachment of various alkylidene groups.

| Reaction Type | Reagent | Resulting Functional Group | Structural Change |

|---|---|---|---|

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime (=N-OH) | Introduces hydrogen bond donor/acceptor capabilities. |

| Hydrazone Formation | Hydrazine (NH₂NH₂) | Hydrazone (=N-NH₂) | Increases nitrogen content and basicity. |

| Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol (-CH(OH)CH₃) | Creates a chiral center and a hydrogen bond donor. |

| Ketalization | Ethylene (B1197577) glycol, Acid catalyst | 1,3-Dioxolane | Masks the ketone, increases steric bulk. |

Introduction of Additional Substituents onto the Acetyl-Substituted Phenyl Ring (Based on SAR studies)

Based on initial structure-activity relationship (SAR) findings, further modifications can be made by introducing additional substituents onto the 4-acetylphenyl ring. nih.gov The positions ortho or meta to the acetyl group (positions 3 and 5, or 2 and 6) are common targets for substitution. The nature of these new substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) can be guided by SAR data to optimize the molecule's interaction with its biological target. researchgate.nettandfonline.com For example, if SAR studies indicate that increased electron density on this ring is favorable, an electron-donating group like a methoxy (B1213986) or methyl group could be introduced. Conversely, if an electron-deficient ring is preferred, a halogen or a nitro group might be added. These modifications rely on standard electrophilic aromatic substitution reactions, with the existing acetyl and ester-linked oxygen groups directing the position of the new substituent.

| Position of Substitution | Example Substituent | Rationale (Hypothetical SAR) | Synthetic Method |

|---|---|---|---|

| Position 3 (ortho to acetyl) | Fluoro (-F) | To modulate electronic properties and block metabolism. | Electrophilic fluorination |

| Position 2 (ortho to ester link) | Methoxy (-OCH₃) | To increase electron density and potentially form new H-bonds. | Electrophilic substitution on a precursor phenol (B47542) |

| Position 3 (ortho to acetyl) | Methyl (-CH₃) | To add lipophilicity and steric bulk. | Friedel-Crafts alkylation |

| Position 2 (ortho to ester link) | Amino (-NH₂) | To introduce a basic center and hydrogen bonding. | Reduction of a nitro group |

Modifications of the Ester Linkage

The ester linkage is a critical component of the molecule, influencing its stability, conformation, and pharmacokinetic properties. ontosight.ai Modifications to this linker can lead to compounds with improved metabolic stability or altered physical properties. researchgate.net

Strategies for modifying the ester linkage include:

Bioisosteric Replacement: The ester group can be replaced with other functional groups that are sterically and electronically similar, known as bioisosteres. A common replacement is the amide linkage, which is generally more resistant to hydrolysis by esterases. This would involve synthesizing the corresponding N-(4-acetylphenyl)-3-bromobenzamide.

Reverse Ester/Amide: The orientation of the linker can be reversed. For example, synthesizing 3-bromo-N-(4-carboxyphenyl)acetamide would result in a reversed amide analog.

Linker Homologation: The length of the linker can be extended by inserting methylene (B1212753) (-CH₂-) groups, for instance, by creating a phenoxy-acetic acid derivative before forming the ester or amide bond.

These modifications can profoundly affect the molecule's three-dimensional shape and its ability to fit into a target binding site, as well as its susceptibility to metabolic breakdown. scirp.orgmedcraveonline.com

| Modification Strategy | Resulting Linkage | Potential Advantage | Example Structure Fragment |

|---|---|---|---|

| Amide Bioisostere | Amide (-CONH-) | Increased metabolic stability against esterases. | -C(=O)NH- |

| Reverse Ester | Reverse Ester (-OC(=O)-) | Altered bond angles and vector positioning of substituents. | -OC(=O)- |

| Reverse Amide | Reverse Amide (-NHCO-) | Altered H-bonding pattern and increased stability. | -NHC(=O)- |

| Thioester Bioisostere | Thioester (-C(=O)S-) | Different electronic properties and reactivity. | -C(=O)S- |

Synthesis of Analogues with Bioisosteric Replacements of the Ester Group

The ester functional group in this compound is a primary target for modification due to its potential susceptibility to hydrolysis by esterase enzymes in vivo. nih.gov Bioisosteric replacement of this labile ester with more metabolically robust groups can lead to analogues with improved pharmacokinetic profiles while retaining or enhancing biological activity. nih.govscispace.com Common bioisosteres for esters include amides, ureas, carbamates, and various five-membered heterocycles such as oxadiazoles (B1248032) and triazoles, which mimic the key electronic and steric properties of the ester group. cambridgemedchemconsulting.com

Heterocyclic Analogues (Oxadiazoles and Triazoles): Heterocyclic rings are frequently employed as stable, non-hydrolyzable mimics of the ester group. cambridgemedchemconsulting.com For instance, a 1,2,4-oxadiazole (B8745197) ring can be synthesized to replace the ester linkage. This multi-step synthesis could begin with the conversion of 3-bromobenzoic acid to an acyl chloride, which is then reacted with 4-acetylphenyl amidoxime (B1450833). The resulting O-acyl amidoxime intermediate would then undergo thermal or base-catalyzed cyclodehydration to form the 3-(3-bromophenyl)-5-(4-acetylphenyl)-1,2,4-oxadiazole.